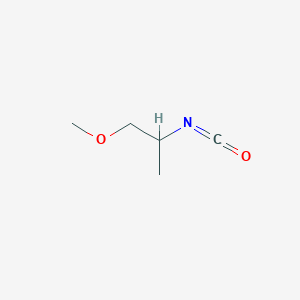
2-Isocyanato-1-methoxypropane
Vue d'ensemble
Description
2-Isocyanato-1-methoxypropane is an organic compound with the molecular formula C5H9NO2. It is a derivative of propane, featuring an isocyanate group (-N=C=O) and a methoxy group (-OCH3) attached to the carbon chain. This compound is of interest in various chemical and industrial applications due to its reactive isocyanate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Isocyanato-1-methoxypropane can be synthesized through several methods. One common approach involves the reaction of 2-amino-1-methoxypropane with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{CH3OCH2CH(NH2)CH3} + \text{COCl2} \rightarrow \text{CH3OCH2CH(NCO)CH3} + 2 \text{HCl} ]
Industrial Production Methods
Industrial production of isocyanates often involves the phosgene method, which includes both liquid and gas phase approaches. Non-phosgene methods, such as reduction carbonylation, oxidation carbonylation, and urea methods, are also employed to produce isocyanates .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isocyanato-1-methoxypropane undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols, amines, and thiols to form urethanes, ureas, and thiourethanes, respectively.
Substitution Reactions: The methoxy group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Alcohols: React with the isocyanate group to form urethanes.
Amines: React with the isocyanate group to form ureas.
Thiol Compounds: React with the isocyanate group to form thiourethanes.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Thiourethanes: Formed from the reaction with thiols.
Applications De Recherche Scientifique
2-Isocyanato-1-methoxypropane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various polymers and materials.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polyurethanes, coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 2-isocyanato-1-methoxypropane primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of urethanes, ureas, and thiourethanes. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isocyanato-1-methoxyethane: Similar structure but with a shorter carbon chain.
2-Isocyanato-1-methoxybutane: Similar structure but with a longer carbon chain.
2-Isocyanato-1-methoxypropane: Contains an isocyanate group and a methoxy group, making it unique in its reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its reactivity with nucleophiles makes it a valuable compound in the synthesis of various materials and in scientific research.
Propriétés
IUPAC Name |
2-isocyanato-1-methoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-5(3-8-2)6-4-7/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINDRABUCMSZEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Iodo-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1400900.png)

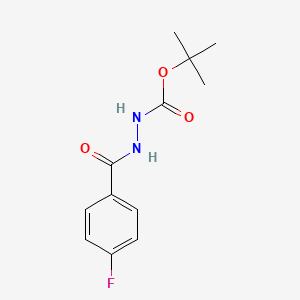
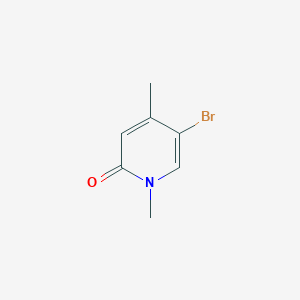
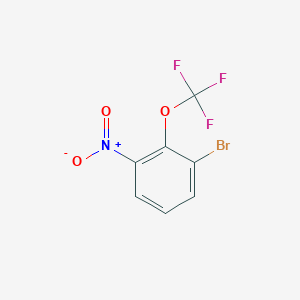
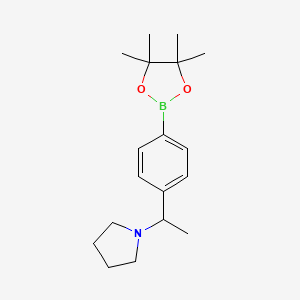

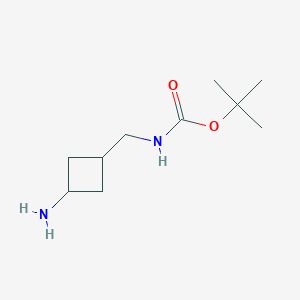
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1400911.png)
![7-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B1400912.png)
![ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1400913.png)
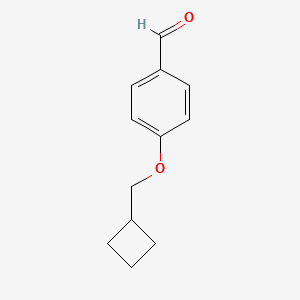

amine](/img/structure/B1400920.png)
